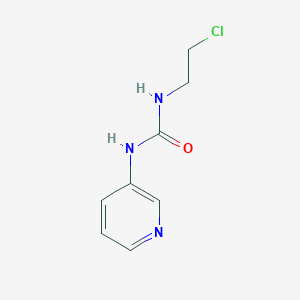

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

Overview

Description

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea is a compound with potential antitumor properties and significant cytotoxicity against certain cancer cell lines (Gaudreault et al., 1988).

Synthesis Analysis

The synthesis of derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea involves reactions with various agents, such as alkylanilines and triphosgene. These synthesis processes have been explored for their potential in creating anticancer agents (Gaudreault et al., 1988).

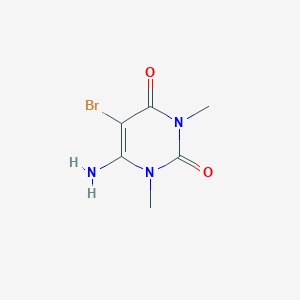

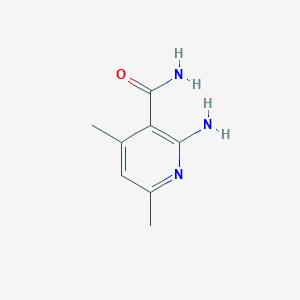

Molecular Structure Analysis

The molecular structure of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea and its derivatives has been analyzed using techniques like X-ray diffraction. This analysis has provided insights into the planarity of the urea cation and the role of hydrogen bonding in these compounds (Velikova et al., 1999).

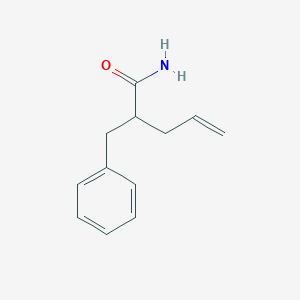

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including complexation and unfolding, to form multiply hydrogen-bonded complexes. Such reactions are crucial for understanding their potential biological activities and interactions (Corbin et al., 2001).

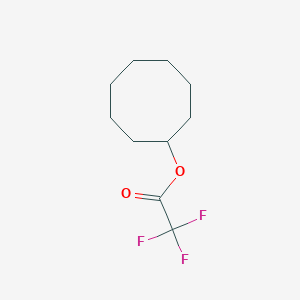

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been explored in studies. These analyses are important for understanding the stability and solubility of these compounds (Ke & Xue, 2008).

Chemical Properties Analysis

The chemical properties, especially related to antitumor activity and interactions with biological targets, are a key focus of research. N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown selective alkylation properties, which are important for their potential therapeutic applications (Mounetou et al., 2001).

Scientific Research Applications

Antitumor Activity

- N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown promising results in antitumor activity. Studies indicate that certain compounds with this structure are highly active against tumors such as AH13 hepatoma and L1210 leukemia. These compounds have demonstrated effectiveness in both intraperitoneal and intravenous systems (Miyahara, Kamiya, Maekawa, & Odashima, 1979).

Mechanism of Antitumor Action

- Research into the mechanism of antitumor action of these compounds has been conducted. For example, one study explored the chemical reactions of these compounds with biological model compounds, suggesting a possible mechanism of antitumor action based on their interactions (Miyahara, Sueyoshi, & Kamiya, 1985).

Antiallergic Potential

- Some derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea have been found to exhibit potential antiallergic activity. These findings suggest a broader scope of therapeutic applications beyond antitumor effects (Lesher, Singh, & Mielens, 1982).

Antimitotic Agents

- N-aryl-N'-(2-chloroethyl)ureas, a category that includes N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, are being studied as antimitotic agents. These compounds are known to alter the cytoskeleton by inducing microtubule depolymerization through selective alkylation of beta-tubulin. This opens up possibilities for their use in cancer therapy (Mounetou, Legault, Lacroix, & C.-Gaudreault, 2001).

Effects on Microtubule Stability

- The interaction of certain N-(2-Chloroethyl)-N'-(3-pyridinyl)urea compounds with beta-tubulin has been characterized. This research provides insights into how these compounds affect the stability and dynamics of microtubules, which is crucial in understanding their potential as chemotherapeutic agents (Fortin, Bouchon, Chambon, Lacroix, Moreau, Chezal, Degoul, & C.-Gaudreault, 2011).

Potential in Drug-resistant Cancers

- Studies have shown that certain N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives can be effective against various drug-resistant tumor cells. This indicates their potential in treating cancers that are resistant to conventional anticancer drugs (C.-Gaudreault, Alaoui-Jamali, Batist, Béchard, Lacroix, & Poyet, 2004).

Metabolism and Disposition

- The disposition and metabolism of 1-aryl-3-(2-chloroethyl)ureas, which include N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, have been studied. Understanding their metabolic pathways is crucial for assessing their potential and safety as antineoplastic agents (Maurizis, Rapp, Azim, Gaudreault, Veyre, & Madelmont, 1998).

properties

IUPAC Name |

1-(2-chloroethyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKZUTAGOUFZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930314 | |

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea | |

CAS RN |

13908-58-2 | |

| Record name | NSC83110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

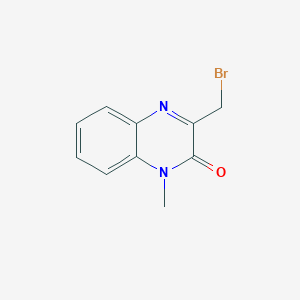

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.